(3R,4S)-pyrrolidine-3,4-diol (3R,4S)-pyrrolidine-3,4-diol
Brand Name: Vulcanchem
CAS No.: 131565-87-2
VCID: VC2461764
InChI: InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4+
SMILES: C1C(C(CN1)O)O
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol

(3R,4S)-pyrrolidine-3,4-diol

CAS No.: 131565-87-2

Cat. No.: VC2461764

Molecular Formula: C4H9NO2

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

(3R,4S)-pyrrolidine-3,4-diol - 131565-87-2

Specification

CAS No. 131565-87-2
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
IUPAC Name (3S,4R)-pyrrolidine-3,4-diol
Standard InChI InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4+
Standard InChI Key JCZPOYAMKJFOLA-ZXZARUISSA-N
Isomeric SMILES C1[C@H]([C@H](CN1)O)O
SMILES C1C(C(CN1)O)O
Canonical SMILES C1C(C(CN1)O)O

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

(3R,4S)-pyrrolidine-3,4-diol is a small heterocyclic molecule with a five-membered pyrrolidine ring containing nitrogen and two hydroxyl groups in specific stereochemical orientations. It is also known by several synonyms in the scientific literature, reflecting its stereochemical configuration and structural characteristics.

Table 1: Compound Identification

ParameterInformation
CAS Registry Number131565-87-2
Molecular FormulaC₄H₉NO₂
Molecular Weight103.12 g/mol
IUPAC Name(3S,4R)-pyrrolidine-3,4-diol
Standard InChIInChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2/t3-,4+
Standard InChIKeyJCZPOYAMKJFOLA-ZXZARUISSA-N
SMILESC1C@HO

The compound features a unique stereochemical arrangement with the two hydroxyl groups in a cis-configuration, which is critical for its biological activity and interactions with enzymatic systems .

Synonyms and Alternative Nomenclature

Due to different naming conventions and stereochemical representation systems, this compound appears in literature under various synonyms:

  • cis-3,4-pyrrolidine-3,4-diol

  • (3S,4R)-Pyrrolidine-3,4-diol

  • cis-3,4-dihydroxy-pyrrolidine

  • meso-pyrrolidine-3,4-diol

  • cis-Pyrrolidine-3,4-diol

  • 3R,4S-pyrrolidine-3,4-diol

  • cis-3,4-Dihydroxypyrrolidine

The apparent contradiction in nomenclature between (3R,4S) and (3S,4R) designations stems from different prioritization systems and numbering conventions applied to the pyrrolidine ring, though they refer to the identical stereochemical arrangement .

Physicochemical Properties

Physical Properties

(3R,4S)-pyrrolidine-3,4-diol exhibits specific physical characteristics that influence its behavior in various systems and its potential applications in research and pharmaceutical development.

Table 2: Physical Properties

PropertyValue
Physical StateSolid
Density1.3±0.1 g/cm³
Boiling Point232.3±30.0 °C (at 760 mmHg)
Melting PointNot conclusively determined
Flash Point144.0±15.1 °C
Vapor Pressure0.0±1.0 mmHg (at 25°C)
Index of Refraction1.547

These physical properties indicate that (3R,4S)-pyrrolidine-3,4-diol is a thermally stable compound with low volatility at room temperature, which facilitates its storage and handling in laboratory settings .

Chemical Properties and Reactivity

The chemical behavior of (3R,4S)-pyrrolidine-3,4-diol is primarily determined by its functional groups: the pyrrolidine nitrogen and the two hydroxyl groups.

Table 3: Chemical Properties

PropertyValue
LogP-1.91
Polar Surface Area (PSA)52.49000
Exact Mass103.063332
Hydrogen Bond Acceptors3 (N and 2 OH groups)
Hydrogen Bond Donors2 (OH groups)
Basic pKa (predicted)~10-11 (pyrrolidine nitrogen)

The negative LogP value indicates that the compound is hydrophilic and likely exhibits good water solubility, which is important for its biological applications. The compound possesses both nucleophilic properties (via the nitrogen atom) and hydrogen-bonding capabilities through its hydroxyl groups, making it reactive toward electrophiles and capable of forming complexes with biological targets .

Synthesis Methodologies

General Synthetic Approaches

The synthesis of (3R,4S)-pyrrolidine-3,4-diol typically involves multi-step organic reactions with careful attention to stereochemical control. Several approaches have been reported in the literature, with varying yields and stereoselectivity.

One of the most common synthetic routes begins with N-protected (2S)-3,4-dehydroproline methyl esters as starting materials. The process requires careful control of reaction conditions to ensure high stereoselectivity and yield .

Stereoselective Synthesis

A key stereoselective approach involves the osmium tetraoxide-mediated dihydroxylation of dehydroproline derivatives. This method provides high yields of (2S,3R,4S)-3,4-dihydroxyprolines accompanied by small amounts (<15%) of diastereomeric (2S,3S,4R)-3,4-dihydroxyprolines .

The stereochemical purity of the final product is typically confirmed using advanced analytical techniques such as two-dimensional nuclear magnetic resonance (NMR) spectroscopy. This enables unambiguous assignment of the compound's structural features and confirmation of its stereochemical integrity .

Table 4: Key Synthetic Steps

StageReagentsConditionsOutcome
DihydroxylationOsmium tetraoxideControlled conditions(2S,3R,4S)-3,4-dihydroxyprolines
ProtectionAcetone, acid catalystRoom temperatureIsopropylidene acetals
SeparationChromatography-Isolation of diastereomers
ReductionLiBH₄Controlled temperature2-hydroxymethylpyrrolidine derivative
DeprotectionAcid hydrolysisMild conditionsFinal (3R,4S)-pyrrolidine-3,4-diol

The synthetic methodology demonstrates the importance of stereocontrol in the preparation of this compound, particularly as its biological activity is highly dependent on its specific stereochemical configuration .

Biological Activity and Applications

Glycosidase Inhibition Mechanism

(3R,4S)-pyrrolidine-3,4-diol functions as a glycosidase inhibitor by mimicking substrate structures that glycosidases act upon. By binding to the active site of these enzymes, it can competitively inhibit their activity, which has important implications for potential therapeutic applications.

The cis-orientation of the hydroxyl groups on the pyrrolidine ring is critical for this inhibitory activity, as it enables the compound to adopt a conformation that resembles the transition state of the natural substrate during enzymatic hydrolysis. This structural mimicry is the basis for the compound's interaction with target enzymes .

Inhibitory Activities

Studies have demonstrated that (3R,4S)-pyrrolidine-3,4-diol and its derivatives exhibit varying degrees of inhibition against different glycosidases. Certain derivatives have shown inhibition constants (IC₅₀ values) below 10 μM against various glycosidases, indicating potent biological activity.

The inhibitory profile varies depending on the specific glycosidase being targeted. Research has shown that N-substituted derivatives often demonstrate enhanced activity compared to the parent compound, with the nature of the substituent significantly influencing the degree of inhibition .

Medicinal Chemistry Applications

The glycosidase inhibitory properties of (3R,4S)-pyrrolidine-3,4-diol and its derivatives have significant applications in medicinal chemistry, particularly in the development of new treatments for:

  • Diabetes and metabolic disorders

  • Lysosomal storage diseases

  • Viral infections

  • Cancer therapy approaches

The compound's structural simplicity, combined with its specific biological activity, makes it an attractive scaffold for medicinal chemistry research focused on these therapeutic areas.

Structural Derivatives and Structure-Activity Relationships

N-Substituted Derivatives

Numerous N-substituted derivatives of pyrrolidine-3,4-diols have been synthesized and evaluated for their biological activities. These modifications at the nitrogen position often lead to compounds with altered physicochemical properties and enhanced biological activities.

StereoisomerConfigurationPrimary Inhibitory Activity
(3R,4S)-pyrrolidine-3,4-diolcisGeneral glycosidase inhibitor
(3S,4S)-pyrrolidine-3,4-dioltransSpecific α-glycosidase inhibition
(3R,4R)-pyrrolidine-3,4-dioltransα-mannosidase inhibition

This comparative analysis demonstrates the critical importance of stereochemistry in determining the specific enzyme targets and potency of inhibition .

Recent Research Developments

Structure-Based Design

Recent research has focused on structure-based design approaches to develop more potent and selective glycosidase inhibitors based on the pyrrolidine-3,4-diol scaffold. Computational modeling and crystallographic studies of enzyme-inhibitor complexes have provided valuable insights into the molecular basis of inhibition and guided the design of next-generation compounds .

Combination Approaches

Studies have also explored the incorporation of (3R,4S)-pyrrolidine-3,4-diol and its derivatives into more complex molecular structures or their use in combination with other bioactive compounds to achieve synergistic effects in various therapeutic contexts.

Synthetic Methodology Improvements

Ongoing efforts to improve the synthetic accessibility of (3R,4S)-pyrrolidine-3,4-diol and its derivatives have led to the development of more efficient and scalable preparation methods. These advances are important for facilitating further research and potential commercial applications of these compounds .

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